molecular formula C14H16N2O3 B13968375 2-{[(4-Oxocyclohexyl)carbonyl]amino}benzamide CAS No. 557757-29-6

2-{[(4-Oxocyclohexyl)carbonyl]amino}benzamide

Cat. No.: B13968375
CAS No.: 557757-29-6
M. Wt: 260.29 g/mol
InChI Key: XMMIAILPRIDFPK-UHFFFAOYSA-N
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Description

2-{[(4-Oxocyclohexyl)carbonyl]amino}benzamide is a compound that belongs to the class of benzamides Benzamides are widely used in various industries, including pharmaceuticals, plastics, and paper This compound is characterized by its unique structure, which includes a benzamide group attached to a 4-oxocyclohexyl carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Oxocyclohexyl)carbonyl]amino}benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst. The reaction conditions include:

    Temperature: Moderate temperatures are sufficient due to the catalytic efficiency.

    Catalyst: Diatomite earth@IL/ZrCl4.

    Irradiation: Ultrasonic waves to enhance the reaction rate.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The process may require temperatures exceeding 180°C, which can be incompatible with some functionalized molecules . advancements in catalytic methods and green chemistry are paving the way for more efficient and sustainable production techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Oxocyclohexyl)carbonyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The benzamide group can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Catalysts: Various catalysts, including metal catalysts and acidic ionic liquids, can be used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{[(4-Oxocyclohexyl)carbonyl]amino}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-Oxocyclohexyl)carbonyl]amino}benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-Oxocyclohexyl)carbonyl]amino}benzamide is unique due to its specific functional groups, which provide distinct chemical and biological properties

Properties

CAS No.

557757-29-6

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

2-[(4-oxocyclohexanecarbonyl)amino]benzamide

InChI

InChI=1S/C14H16N2O3/c15-13(18)11-3-1-2-4-12(11)16-14(19)9-5-7-10(17)8-6-9/h1-4,9H,5-8H2,(H2,15,18)(H,16,19)

InChI Key

XMMIAILPRIDFPK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1C(=O)NC2=CC=CC=C2C(=O)N

Origin of Product

United States

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